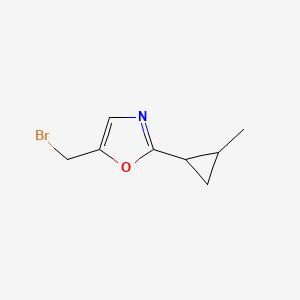

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole

Description

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is a substituted oxazole derivative characterized by a bromomethyl group at position 5 and a 2-methylcyclopropyl moiety at position 2 of the oxazole ring.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

5-(bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole |

InChI |

InChI=1S/C8H10BrNO/c1-5-2-7(5)8-10-4-6(3-9)11-8/h4-5,7H,2-3H2,1H3 |

InChI Key |

JCYMORFBYSYDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=NC=C(O2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-methylcyclopropyl)acetic acid with bromine in the presence of a base to form the bromomethyl intermediate. This intermediate is then subjected to cyclization with an appropriate amine and a dehydrating agent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include oxazole derivatives with hydroxyl or carbonyl groups.

Reduction Reactions: Products include saturated heterocycles.

Scientific Research Applications

5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole and related oxazole derivatives:

Key Observations :

Electronic and Reactivity Profiles

- Bromomethyl Group : The C-Br bond in the main compound is highly polarizable, making it reactive in SN2 substitutions. This contrasts with bromophenyl derivatives (e.g., ), where bromine participates in resonance with the aryl ring, reducing electrophilicity.

- This is absent in compounds like 5-bromo-4-methyl-2-phenyloxazole , where phenyl groups provide planar steric bulk.

- Aromatic vs. Non-Aromatic Cores: Unsaturated oxazoles (e.g., main compound, ) engage in π-π stacking in biological systems, while saturated analogs (e.g., ) may adopt non-planar conformations, affecting membrane permeability .

Physical and Spectral Data

While spectral data for the main compound is unavailable in the provided evidence, comparisons can be drawn:

- IR Spectroscopy : Bromomethyl C-Br stretches (~539 cm⁻¹, as in ) differ from aryl C-Br (~600–650 cm⁻¹).

- NMR : The methylcyclopropyl group would show distinct proton splitting (δ ~1.0–2.5 ppm) compared to phenyl substituents (δ ~6.5–8.0 ppm) .

- Melting Points : Bulkier substituents (e.g., cyclopropyl) typically increase melting points due to tighter crystal packing, as seen in ortho-POPOP derivatives .

Q & A

Q. What are the typical synthetic routes for introducing a bromomethyl group into oxazole derivatives?

Bromomethyl groups are often introduced via nucleophilic substitution or alkylation reactions. For example, in analogous oxazole syntheses, brominating agents like NBS (N-bromosuccinimide) or PBr₃ can replace hydroxyl or methyl groups under controlled conditions . Another approach involves reacting oxazole precursors with bromomethylating agents (e.g., CH₂Br₂ in the presence of a base like NaH). Solvents such as dichloromethane (DCM) or ethers are typically used, and reactions are monitored via TLC or NMR to optimize yields (typically 60–70%) .

Q. How can spectroscopic techniques confirm the structure of 5-(bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole?

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ ~4.3 ppm (¹H) and δ ~30–35 ppm (¹³C). The cyclopropyl protons split into distinct multiplets (δ ~1.0–2.0 ppm), while oxazole ring protons resonate at δ ~7.0–8.5 ppm .

- IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C=N (oxazole ring, ~1600–1650 cm⁻¹) are key identifiers .

- Mass Spectrometry : The molecular ion peak ([M]⁺) should match the exact mass (e.g., 230–240 Da for C₈H₉BrN₂O), with fragmentation peaks corresponding to loss of Br (~80 Da) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of bromomethyl-substituted oxazoles?

X-ray diffraction studies on similar fluorophenyl-oxazole derivatives reveal that crystal packing is influenced by:

- C-H···X (X = Br, O, N) hydrogen bonds : For example, C-H···Br interactions (distance ~2.8–3.2 Å) stabilize layered structures .

- π-π stacking : Aromatic rings (oxazole and cyclopropane substituents) exhibit face-to-face stacking (interplanar spacing ~3.5–3.8 Å) .

- Disorder in substituents : Bulky groups like 2-methylcyclopropyl may exhibit positional disorder (occupancy rates ~0.6–0.4), requiring refinement with split-site models .

Table 1: Crystallographic Parameters for Analogous Oxazoles

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a=9.32 Å, b=10.82 Å, c=18.94 Å | |

| Dihedral angles | 10.7° (cyclopropyl-oxazole) | |

| R factor | 0.048 |

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The C-Br bond in bromomethyl-oxazoles acts as a leaving group, enabling:

- Suzuki-Miyaura couplings : Palladium-catalyzed reactions with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yield biaryl derivatives .

- Nucleophilic substitutions : Amines or thiols displace Br under mild conditions (e.g., Et₃N, DCM, 25°C) to form functionalized oxazoles .

- Stability considerations : Bromomethyl groups are prone to hydrolysis in protic solvents (e.g., H₂O/MeOH), requiring anhydrous conditions for reactions .

Q. What strategies mitigate challenges in purifying bromomethyl-oxazoles?

- Chromatography : Use silica gel with low-polarity eluents (hexane/EtOAc) to minimize decomposition.

- Recrystallization : Polar aprotic solvents (e.g., acetonitrile) yield high-purity crystals .

- Handling : Store under inert gas (N₂/Ar) at –20°C to prevent Br loss via radical pathways .

Contradictions and Limitations in Current Data

- Safety Data : While provides guidelines for a related bromomethyl-oxazolidinone, specific toxicity or ecotoxicity data for this compound remain unavailable. Researchers should adopt universal precautions (e.g., glove boxes, fume hoods) .

- Synthetic Yields : Reported yields for analogous reactions vary (46–87%), suggesting sensitivity to steric effects from the cyclopropyl group .

Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.